REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[CH3:17][CH2:18][O:19][C:20](/[N:22]=[N:23]/[C:24]([O:26][CH2:27][CH3:28])=[O:25])=[O:21]>O1CCOCC1>[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[N:22]([C:20]([O:19][CH2:18][CH3:17])=[O:21])=[N:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
diethylazodicarboxylate
|
Quantity
|
496 μL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
Place under an argon atmosphere and stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
3,5-di-t-butyl-4-hydroxythiophenol
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
diethyl azodicarboxylate
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[CH3:17][CH2:18][O:19][C:20](/[N:22]=[N:23]/[C:24]([O:26][CH2:27][CH3:28])=[O:25])=[O:21]>O1CCOCC1>[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[N:22]([C:20]([O:19][CH2:18][CH3:17])=[O:21])=[N:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
diethylazodicarboxylate
|
Quantity
|
496 μL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
Place under an argon atmosphere and stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
3,5-di-t-butyl-4-hydroxythiophenol
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
diethyl azodicarboxylate
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[CH3:17][CH2:18][O:19][C:20](/[N:22]=[N:23]/[C:24]([O:26][CH2:27][CH3:28])=[O:25])=[O:21]>O1CCOCC1>[C:1]([C:5]1[CH:6]=[C:7]([SH:16])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[N:22]([C:20]([O:19][CH2:18][CH3:17])=[O:21])=[N:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
diethylazodicarboxylate
|
Quantity
|
496 μL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
Place under an argon atmosphere and stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)S
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |